molecular formula C29H46O8 B12433714 20-Hydroxyecdysone 2-acetate

20-Hydroxyecdysone 2-acetate

Cat. No.: B12433714
M. Wt: 522.7 g/mol
InChI Key: TXLUXHSVMYTTCI-PGCRUPLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-hydroxyecdysone 2-acetate typically involves the acetylation of 20-hydroxyecdysone. This process can be achieved by treating 20-hydroxyecdysone with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources such as Cyanotis arachnoidea and subsequent chemical modification . The extracted 20-hydroxyecdysone is then subjected to acetylation using acetic anhydride and a base, followed by purification processes to obtain the final product.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 20-Hydroxyecdysone 2-acetate is unique due to its acetylated structure, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability and bioavailability compared to its parent compound .

Properties

Molecular Formula

C29H46O8

Molecular Weight

522.7 g/mol

IUPAC Name

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate

InChI

InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28?,29+/m0/s1

InChI Key

TXLUXHSVMYTTCI-PGCRUPLYSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)C(C)([C@@H](CCC(C)(C)O)O)O)C)C

Canonical SMILES

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C

Origin of Product

United States

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